
Benzyl(diethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(diethyl)sulfanium bromide is an organic compound that belongs to the class of sulfonium salts It is characterized by the presence of a benzyl group attached to a sulfur atom, which is further bonded to two ethyl groups, and a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(diethyl)sulfanium bromide can be synthesized through the alkylation of diethyl sulfide with benzyl bromide. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl sulfide, followed by the addition of benzyl bromide to form the sulfonium salt. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl(diethyl)sulfanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Substitution: Products include various substituted sulfonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding sulfide.
Scientific Research Applications
Benzyl(diethyl)sulfanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing benzyl groups into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable sulfonium salts.
Mechanism of Action
The mechanism of action of Benzyl(diethyl)sulfanium bromide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo various reactions, such as nucleophilic attack or cycloaddition, depending on the reaction conditions and the nature of the reactants. The sulfonium ylide is generated by the deprotonation of the sulfonium salt with a strong base, followed by the reaction with an electrophile.
Comparison with Similar Compounds
Similar Compounds
- Benzyl(triethyl)sulfonium bromide
- Dimethylsulfonium bromide
- Trimethylsulfonium bromide
Uniqueness
Benzyl(diethyl)sulfanium bromide is unique due to the presence of both benzyl and diethyl groups attached to the sulfur atom. This structural feature imparts distinct reactivity and stability compared to other sulfonium salts. The benzyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity in various chemical reactions.
Properties
CAS No. |
647843-16-1 |
|---|---|
Molecular Formula |
C11H17BrS |
Molecular Weight |
261.22 g/mol |
IUPAC Name |
benzyl(diethyl)sulfanium;bromide |
InChI |
InChI=1S/C11H17S.BrH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CXIMZHRECHYZDY-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


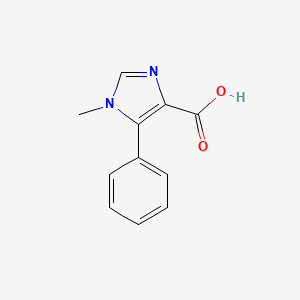

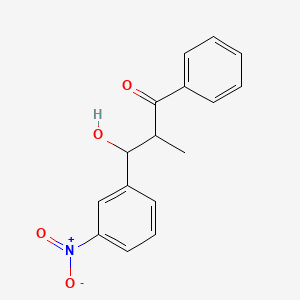
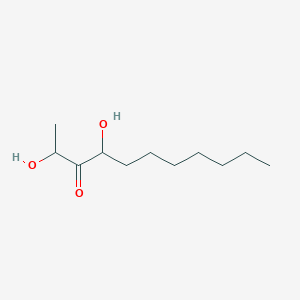
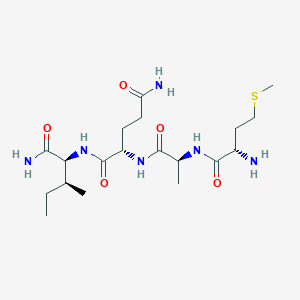
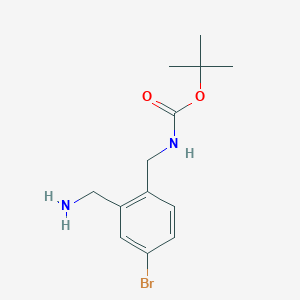
![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
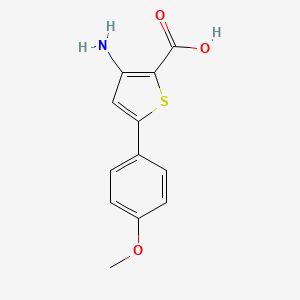
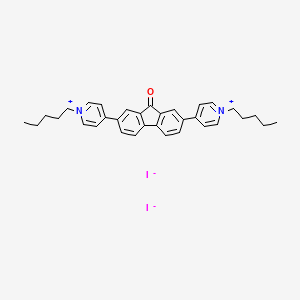
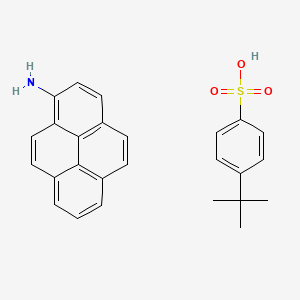

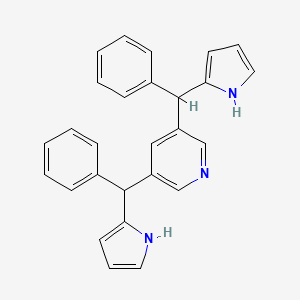
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
